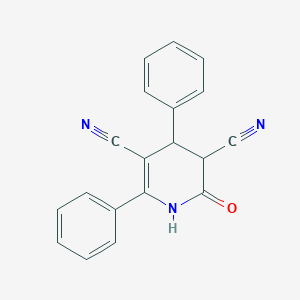![molecular formula C14H26O B14432546 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene CAS No. 80336-16-9](/img/structure/B14432546.png)
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is an organic compound characterized by its unique structure, which includes a cyclohexene ring bonded to an ethylhexyl group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene can be synthesized through the etherification of cyclohexene with 2-ethylhexanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to membrane permeability and lipid interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in electrophilic addition reactions, where the double bond in the cyclohexene ring reacts with electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group instead of an ether linkage.
2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of an ether linkage.
2-Cyclohexen-1-one: Contains a carbonyl group instead of an ether linkage.
Uniqueness: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is unique due to its ether linkage, which imparts different chemical properties compared to similar compounds. This structural feature allows it to participate in a distinct set of chemical reactions and makes it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
80336-16-9 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
1-(2-ethylhexoxy)cyclohexene |
InChI |
InChI=1S/C14H26O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h10,13H,3-9,11-12H2,1-2H3 |
InChI-Schlüssel |
ZHLDOASEHUQNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


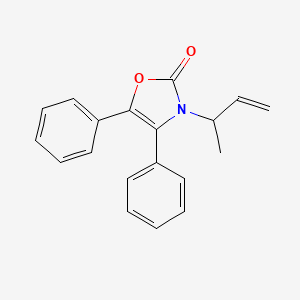
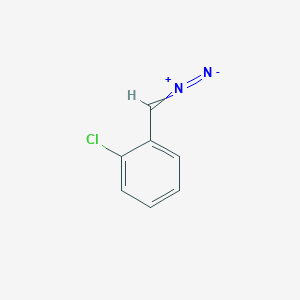

phosphane](/img/structure/B14432490.png)

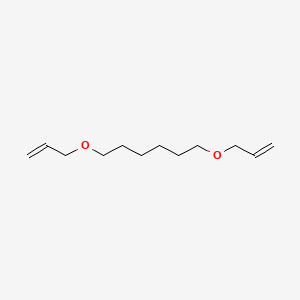
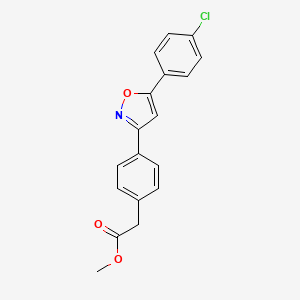
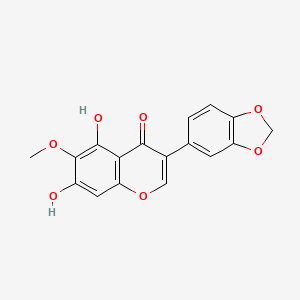

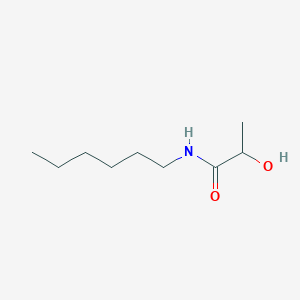

![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
